4-(Oxazol-4-yl)phenol
Description
4-(Oxazol-4-yl)phenol is an aromatic compound featuring a phenol group substituted at the para position with an oxazole heterocycle. This structure combines the electron-rich phenol moiety with the electron-deficient oxazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-(1,3-oxazol-4-yl)phenol |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-12-6-10-9/h1-6,11H |
InChI Key |
QMIPCYMONNSFTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=COC=N2)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Reactivity and Synthesis: Sulfurofluoridation of 4-(Oxazol-4-yl)phenol (SI-9 synthesis) requires 2.5 hours with Cs₂CO₃, whereas 4-Benzoylphenyl sulfurofluoridate (39) uses DBU and completes in 2 hours . This suggests electron-withdrawing groups (e.g., benzoyl) enhance reactivity. Methoxy-substituted derivatives (e.g., 3-methoxy-4-(oxazol-4-yl)phenyl) are synthesized via ureido coupling for targeted drug delivery .
Biological Activity :
- Pyrimidine-oxazole hybrids (e.g., 9o ) demonstrate insecticidal potency, with trifluoromethyl or methyl groups on the phenyl ring modulating activity. For example, 9r (trifluoromethyl substituent) is less effective against mites than 9o (methyl substituent) .
Structural Analogues :
- Compounds like 3-(Oxazol-4-yl)aniline (CAS 521982-80-9) and 4-(4-Ethylphenyl)oxazole (CAS 54289-72-4) highlight the impact of substituent position and electronic effects. Aniline derivatives may exhibit enhanced solubility, while ethylphenyl groups increase hydrophobicity .
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